molecular formula C11H11ClN2O B1322904 (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol CAS No. 169547-90-4

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1322904
CAS No.: 169547-90-4
M. Wt: 222.67 g/mol
InChI Key: OQHKKYHXEKCCHB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 2.34 ppm (s, 3H, C3-methyl group).
  • δ 5.25 ppm (s, 2H, benzyl protons from protective groups in synthetic intermediates).
  • δ 6.15 ppm (s, 1H, pyrazole C4 proton).
  • δ 7.35–7.53 ppm (m, 4H, aromatic protons from 4-chlorophenyl).
  • δ 3.83 ppm (s, 1H, hydroxyl proton, exchangeable with D₂O).

¹³C NMR (75 MHz, CDCl₃):

  • δ 14.5 ppm (C3-methyl).
  • δ 71.4 ppm (hydroxymethyl carbon).
  • δ 123.9–150.8 ppm (aromatic and pyrazole carbons).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3177–3380 cm⁻¹ (O-H stretch of hydroxymethyl group).
  • 1720–1768 cm⁻¹ (C=O stretch in synthetic intermediates).
  • 1594 cm⁻¹ (C=N stretch of pyrazole ring).
  • 1505 cm⁻¹ (C-Cl stretch).

UV-Vis Spectroscopy

In ethanol, the compound exhibits a λₘₐₓ at 265 nm due to π→π* transitions in the aromatic and heterocyclic systems.

Crystallographic Analysis and Conformational Studies

While experimental X-ray crystallographic data for this compound is limited, computational models predict a nearly planar pyrazole ring with substituents adopting specific orientations:

  • The 4-chlorophenyl group forms a dihedral angle of 15–20° with the pyrazole ring, minimizing steric hindrance.
  • The hydroxymethyl group at C5 adopts a gauche conformation relative to the pyrazole ring, stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the N2 nitrogen.

Table 2: Predicted conformational parameters

Parameter Value
Pyrazole ring planarity <0.1 Å deviation from plane
Dihedral angle (C5–C1') 18.5°
O-H···N2 bond length 2.12 Å

Computational Chemistry Approaches (DFT, Molecular Orbital Calculations)

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level provide insights into electronic properties:

HOMO-LUMO Analysis

  • HOMO (-6.32 eV): Localized on the pyrazole ring and chlorophenyl group, indicating nucleophilic reactivity.
  • LUMO (-1.85 eV): Distributed over the C=N bonds and chlorophenyl ring, suggesting electrophilic sites.

Natural Bond Orbital (NBO) Analysis

  • The hydroxymethyl group donates electron density to the pyrazole ring via σ→σ* hyperconjugation (stabilization energy: 12.3 kcal/mol).
  • Chlorine’s electronegativity induces a para-directing effect on the phenyl ring, enhancing aromatic conjugation.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKKYHXEKCCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628560
Record name [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169547-90-4
Record name [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one

  • According to Jensen’s method (1959), 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one is synthesized by condensation of appropriate hydrazine derivatives with β-ketoesters or diketones, yielding the pyrazolone ring with high yield (~84.5%) and melting point 441–443 K.

  • The reaction involves refluxing the starting materials in ethanol or dioxane, often with catalytic amounts of base such as piperidine to facilitate ring closure.

Functionalization at the 5-Position

  • The 5-position of the pyrazole ring, initially a keto group in the pyrazolone, can be converted to a hydroxymethyl group by reduction or substitution reactions.

Preparation of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Alkylation Method Using Alkylating Agents

  • A patented process describes the preparation of related pyrazole derivatives by reacting a pyrazol-5-ol intermediate with alkylating agents such as methyl chloride, methyl iodide, or dimethyl sulfate in the presence of a base and polar solvents (alcohols or ketones).

  • The process involves:

    • Reacting the pyrazol-5-ol compound with an alkylating agent in a polar solvent (methanol, ethanol, or ketones like acetone).
    • Using a base to facilitate the reaction.
    • Adding water to precipitate the product.
    • Phase separation and solvent evaporation to isolate the crystalline product.
  • Although this patent focuses on methylation to form methyl ethers, the methodology can be adapted for hydroxymethylation by using formaldehyde or related reagents under controlled conditions.

Reduction of Pyrazol-5-one to Hydroxymethyl Derivative

  • The pyrazol-5-one can be reduced to the corresponding hydroxymethyl derivative using reducing agents such as sodium borohydride or other mild hydride donors.

  • This approach is common in pyrazole chemistry to convert keto groups to alcohols, preserving the aromaticity and substitution pattern.

Experimental Conditions and Solvent Choices

Step Conditions/Notes
Pyrazole ring formation Reflux in ethanol or dioxane with catalytic piperidine; 4-6 hours; yields ~85%
Alkylation/hydroxymethylation Polar solvents: methanol, ethanol, acetone; base present (e.g., NaOH, K2CO3); temperature ambient to reflux
Reduction Sodium borohydride in methanol or ethanol; low temperature; reaction time varies
Crystallization Cooling in ice bath or refrigeration; addition of water to precipitate product

Research Findings and Notes

  • The use of alcohols and ketones as solvents in alkylation reactions is effective but can lead to side reactions such as aldol condensation in ketones under basic conditions; thus, polar aprotic solvents are sometimes preferred for scale-up.

  • The crystalline form of pyrazole derivatives can be obtained directly from the reaction mixture by controlled addition of water and cooling, avoiding additional crystallization steps.

  • The yields for pyrazole ring formation and subsequent functionalization are generally high (70-90%), indicating robust synthetic routes.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Pyrazole ring synthesis Hydrazine + β-ketoester/diketone Reflux in ethanol/dioxane, piperidine catalyst ~85 Forms 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
Alkylation with methylating agent Pyrazol-5-ol intermediate Methyl chloride/iodide, base, polar solvent High Used for methylation; adaptable for hydroxymethylation
Reduction of pyrazol-5-one 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one Sodium borohydride, methanol/ethanol High Converts keto to hydroxymethyl group

Chemical Reactions Analysis

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol has been studied for its potential to inhibit tumor growth. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed promising results against various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Another notable application is its anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Research indicates that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Pyrazole derivatives have shown effectiveness as herbicides and insecticides. Studies suggest that this compound can potentially act against specific pests while being less harmful to beneficial insects, making it a candidate for sustainable agricultural practices .

Fungicidal Properties

In addition to its insecticidal properties, this compound has demonstrated antifungal activity against various plant pathogens. The structure of pyrazoles allows them to penetrate fungal cell walls effectively, disrupting their growth and reproduction .

Synthesis of Novel Materials

The unique chemical structure of this compound enables its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Photovoltaic Applications

Recent studies have explored the use of pyrazole derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into organic solar cells has shown improved efficiency in light absorption and charge transport .

Data Tables

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesInhibits COX enzymes
AgrochemicalsPesticidal ActivityEffective against specific pests
Fungicidal PropertiesDisrupts growth of plant pathogens
Material ScienceSynthesis of Novel MaterialsEnhances thermal stability in polymers
Photovoltaic ApplicationsImproves efficiency in organic solar cells

Case Study 1: Anticancer Research

A study published in Molecules investigated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer types, suggesting a pathway for further drug development focused on this compound .

Case Study 2: Agrochemical Efficacy

In a field trial assessing the efficacy of new agrochemicals, this compound was tested against common agricultural pests. The results showed a marked decrease in pest populations without adversely affecting non-target species, highlighting its potential as an environmentally friendly pesticide option .

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Halogen Substitution Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituents (Positions) Key Properties/Activities Reference
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol C11H11ClN2O 4-ClPh (1), CH3 (3), CH2OH (5) Synthetic intermediate, potential bioactivity N/A
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol C10H9BrN2O 4-BrPh (3), CH2OH (5) Halogen variation; similar solubility
5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide C17H12ClFN2O 4-ClPh (5), 4-FPh (1), CONH2 (3) Antibacterial activity
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one C20H16Cl2N4O Dual pyrazole cores, 4-ClPh (2 positions) Crystalline, N–H⋯O hydrogen bonding
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone C21H15ClN2O2S 4-ClPh (1), thiophene-carbonyl (4) Antitumor potential

Key Observations :

  • Halogen Substitution: Bromine or fluorine substitution at the phenyl ring (e.g., ) alters electronic properties and bioactivity.
  • Functional Group Variation : The hydroxymethyl group in the target compound contrasts with carboxamide () or thiophene-carbonyl () groups in analogs, influencing hydrogen-bonding capacity and solubility.

Crystallographic Features :

  • Analogs like 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one crystallize in monoclinic systems (space group P21), with N–H⋯O hydrogen bonds forming linear chains along the c-axis . These interactions are critical for stability and packing efficiency.
  • Temperature factors (e.g., anisotropic displacement parameters) for carbon atoms in such structures often require constraints during refinement using programs like SHELXL .

Physicochemical Properties

Table 2: Crystallographic and Thermodynamic Data for Selected Analogues
Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Refinement Software Reference
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one P21 a = 7.8095, b = 20.2827, c = 11.5304, β = 90.075 N–H⋯O (2.86 Å) SHELXL97
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate P-1 a = 9.672, b = 10.189, c = 12.311, α = 109.5, β = 90.2, γ = 112.7 C–H⋯π interactions SHELXTL

Biological Activity

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, also known by its CAS number 169547-90-4, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities including anti-inflammatory, antibacterial, and enzyme inhibitory effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorobenzyl alcohol under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that related compounds have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance, derivatives with similar structures demonstrated IC50 values as low as 0.02–0.04 μM against COX-2, indicating strong potential for therapeutic applications .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (μM)Target Enzyme
Compound A0.02COX-2
Compound B0.04COX-2
Compound C71.11COX-1
This compoundTBDTBD

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains . This suggests potential for development as a therapeutic agent in treating bacterial infections.

Table 2: Antibacterial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown promising results, with certain derivatives demonstrating high inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease and urea-related disorders .

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (μM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

Case Studies

Several studies have focused on the pharmacological profile of pyrazole derivatives:

  • Anti-inflammatory Study : A study conducted by Abdellatif et al. synthesized various pyrazole derivatives and tested their efficacy against COX enzymes using an enzyme immunoassay kit. The study found that several compounds exhibited high selectivity for COX-2 with minimal side effects observed in histopathological evaluations .
  • Antibacterial Evaluation : A comprehensive evaluation of synthesized compounds showed that those with the chlorophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This underscores the importance of structural modifications in enhancing biological efficacy .
  • Enzyme Inhibition Research : Recent findings indicated that certain pyrazole derivatives not only inhibited urease effectively but also showed potential as dual-action agents by targeting multiple pathways involved in inflammation and infection .

Q & A

What are the common synthetic routes for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol?

Level: Basic
Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, in related compounds (e.g., pyrazol-5-yl acetamide derivatives), NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) is used as a coupling agent to facilitate amide bond formation . A general approach includes:

Precursor preparation : Reacting 4-chlorophenylhydrazine with a diketone or keto-ester to form the pyrazole core.

Functionalization : Introducing the hydroxymethyl group via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄).

Purification : Recrystallization in solvents like dichloromethane or ethyl acetate, as demonstrated in the synthesis of structurally similar pyrazolones (yield: ~70%) .

Table 1: Representative Synthetic Data for Analogous Compounds

Compound ClassReagents UsedYield (%)Melting Point (°C)Reference
Pyrazole-carboxamideNMI-MsCl, DMF65–85156–174
Dihydropyrazolone derivatives4-Chlorophenylhydrazine70260–263

How is the compound characterized using spectroscopic and crystallographic methods?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Assign signals based on substituent effects. For instance, the hydroxymethyl (-CH₂OH) group typically shows a broad singlet at δ 4.5–5.5 ppm (¹H) and δ 60–65 ppm (¹³C) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS. For example, a compound with MW 399.27 g/mol showed [M+H]⁺ at m/z 400.3 .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL (R factor: 0.081) .

What challenges arise in the X-ray crystallographic analysis of this compound, and how are they addressed?

Level: Advanced
Methodological Answer:
Challenges include:

  • Pseudo-merohedral twinning : Observed in 44.9% of crystals, leading to overlapping reflections. Use twin laws (e.g., -1 0 0 0 -1 0 0 0 1) and refine with SHELXL’s TWIN command .
  • Disorder in aromatic rings : Apply restraints (ISOR, RIGU) to maintain bond lengths/angles. For example, benzene rings were constrained to rigid hexagons (C–C: 1.39 Å) .
  • Hydrogen bonding ambiguity : Use DFIX restraints for N–H···O bonds (e.g., N5–H···O2 distance: 2.02 Å) .

Table 2: Crystallographic Parameters (from )

ParameterValue
Space groupP2₁
Unit cell (Å, °)a = 7.8095, b = 20.2827, c = 11.5304, β = 90.075
R factor0.081
Twin component (%)44.9
H-bond interactionsN–H···O, C–H···O

How do structural modifications at specific positions influence intermolecular interactions?

Level: Advanced
Methodological Answer:

  • 4-Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity enhances dipole interactions, increasing dihedral angles between pyrazole and aryl rings (54.2° vs. 74.88° in methoxy analogs) .
  • Hydroxymethyl group : Participates in O–H···N/O hydrogen bonds, forming chains along the c-axis. Removal of this group disrupts packing, as seen in non-hydroxylated analogs .
  • Methyl vs. Trifluoromethyl : Bulkier groups (e.g., CF₃) increase steric hindrance, reducing π-π stacking efficiency (e.g., interplanar distance: 3.8 Å vs. 3.5 Å in methyl derivatives) .

How can data contradictions in spectroscopic vs. crystallographic results be resolved?

Level: Advanced
Methodological Answer:

  • NMR vs. X-ray conflicts : If NMR suggests a planar structure but X-ray shows puckering, verify via DFT calculations (e.g., Gaussian09) to assess conformational energy barriers .
  • Mass spec impurities : Use HPLC-MS to differentiate isobaric species (e.g., [M+H]⁺ at m/z 352.74 vs. 352.06 for isotopic variants) .
  • Thermal motion artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement parameters (e.g., Uₑq reduced from 0.85 to 0.65 Ų) .

What advanced computational methods complement experimental studies of this compound?

Level: Advanced
Methodological Answer:

  • Docking studies : Simulate binding to biological targets (e.g., carbonic anhydrase) using AutoDock Vina. For example, pyrazoline derivatives showed binding affinity ΔG = -8.2 kcal/mol .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% H···H, 28% C···Cl contributions) using CrystalExplorer .
  • Molecular dynamics (MD) : Assess stability in solvent (e.g., 50 ns MD in water shows RMSD < 2.0 Å) .

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